![molecular formula C16H20N2O3 B8154245 tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate](/img/structure/B8154245.png)
tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a hydroxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the hydroxymethyl group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The products would depend on the specific substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The pyrazole ring is a common motif in many bioactive molecules, and the presence of the hydroxymethyl group could enhance its biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound also features a tert-butyl ester group and a hydroxymethylphenyl group but has a piperidine ring instead of a pyrazole ring.
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: This compound has a similar structure but with a carbamate group instead of a pyrazole ring.
Uniqueness
tert-Butyl 2-(4-(4-(Hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems
Properties
IUPAC Name |
tert-butyl 2-[4-[4-(hydroxymethyl)phenyl]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)10-18-9-14(8-17-18)13-6-4-12(11-19)5-7-13/h4-9,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJNPLEPXUSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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